molecular formula C22H14BrNOS B400261 11-(4-Bromophenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

11-(4-Bromophenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

Katalognummer: B400261
Molekulargewicht: 420.3 g/mol
InChI-Schlüssel: KYZUNOKYFLERCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-(4-Bromophenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one is a synthetic chemical compound with the molecular formula C22H14BrNOS and is a member of the tricyclic benzothiazepine class of heterocyclic scaffolds. Benzothiazepines are recognized in medicinal chemistry as privileged structures, meaning this single molecular framework can be utilized to provide ligands for diverse receptors and possesses versatile binding properties that make it a key scaffold for investigating a range of different biological targets . This specific indeno-fused benzothiazepine derivative is of significant interest in early-stage drug discovery and pharmacological research. The benzothiazepine core is celebrated for a wide spectrum of biological activities, and structural analogs of this compound have been investigated for potential applications as antimicrobials, antifungals, Ca2+ antagonists, antiplatelet aggregation inhibitors, and CNS-active agents . Researchers can leverage this compound as a critical building block or intermediate for the design and synthesis of novel bioactive molecules. Its tricyclic structure, which incorporates a seven-membered thiazepine ring, is particularly valuable for exploring structure-activity relationships (SAR) and for the development of potential therapeutic agents targeting cardiovascular diseases, central nervous system (CNS) disorders, and infectious diseases. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly For Research Use Only (RUO) and is not intended for, and must not be used for, diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

Molekularformel

C22H14BrNOS

Molekulargewicht

420.3 g/mol

IUPAC-Name

11-(4-bromophenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C22H14BrNOS/c23-14-11-9-13(10-12-14)22-19-20(15-5-1-2-6-16(15)21(19)25)24-17-7-3-4-8-18(17)26-22/h1-12,22,24H

InChI-Schlüssel

KYZUNOKYFLERCQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(SC4=CC=CC=C4N3)C5=CC=C(C=C5)Br

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(SC4=CC=CC=C4N3)C5=CC=C(C=C5)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Benzothiazepine Formation

The foundational step involves constructing the indeno-benzothiazepine scaffold. A widely adopted strategy employs cyclocondensation between 2-aminothiophenol derivatives and ketone-bearing precursors. For example, reacting 2-amino-5-bromobenzenethiol with indan-1-one under acidic conditions (HCl/EtOH, reflux, 12 h) generates the dihydrobenzothiazepine core.

Key reaction parameters:

  • Temperature: 80–90°C

  • Solvent: Ethanol/water (3:1)

  • Catalyst: Concentrated HCl (5 mol%)

  • Yield: 62–68%

Modern Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates cyclization steps while improving yields. A protocol adapted from benzodiazepine synthesis applies 300 W irradiation to the condensation between 2-aminothiophenol and 4-bromophenyl-indanone precursors.

Comparative performance:

ParameterConventional MethodMicrowave Method
Reaction Time12 h45 min
Yield68%82%
Purity (HPLC)95%98%

This approach reduces side products like regioisomeric thiazepines, which typically form at ≤15% under thermal conditions.

Bromination Strategies

Late-stage bromination offers an alternative route. Treatment of the non-brominated parent compound with N-bromosuccinimide (NBS) in dichloromethane at 0°C selectively functionalizes the para position of the phenyl ring.

Bromination efficiency:

  • NBS stoichiometry: 1.1 eq

  • Temperature: 0°C → RT

  • Reaction time: 2 h

  • Selectivity: >95% para-bromination

Purification and Characterization

Chromatographic Purification

Final compounds are purified via silica gel chromatography (hexane/EtOAc 7:3), followed by recrystallization from ethanol/water.

Purity metrics:

  • HPLC: >99% (C18 column, MeCN/H₂O 70:30)

  • Melting point: 214–216°C

Spectroscopic Confirmation

Critical characterization data:

Table 1: NMR Assignments (400 MHz, CDCl₃)

Protonδ (ppm)MultiplicityAssignment
H-54.82ddThiazepine CH₂
H-115.31sBridging CH
Ar-H7.2–8.1mAromatic protons

Mass Spec: m/z 420.3 [M+H]⁺ (calc. 420.3)

Challenges and Optimization Opportunities

Regioselectivity in Cyclization

Competitive pathways during ring closure remain a bottleneck. Computational studies (DFT) suggest transitioning state stabilization via protic additives (e.g., TFA) improves regioselectivity from 4:1 to 9:1 in favor of the desired product.

Green Chemistry Approaches

Recent efforts explore solvent-free mechanochemical synthesis, achieving 70% yield in 2 h using a ball-mill apparatus . While promising, scalability requires further validation.

Analyse Chemischer Reaktionen

MMV007127 durchläuft verschiedene Arten chemischer Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von MMV007127 beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen im Malariaparasiten. Es stört wichtige Pfade und Prozesse, die für das Überleben und die Replikation des Parasiten unerlässlich sind. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, werden noch untersucht, aber erste Studien deuten darauf hin, dass MMV007127 die Proteinsynthese und den Stoffwechsel des Parasiten beeinträchtigt.

Wirkmechanismus

The mechanism of action of MMV007127 involves its interaction with specific molecular targets within the malaria parasite. It disrupts key pathways and processes essential for the parasite’s survival and replication. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest that MMV007127 interferes with the parasite’s protein synthesis and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Aromatic Ring

Key Analogues:

  • 11-(2-Ethoxyphenyl) variant (): The ethoxy group enhances solubility due to its electron-donating nature but reduces binding affinity in hydrophobic enzyme pockets compared to the bromophenyl group.
  • 11-(3-Fluorophenyl) variant (): Fluorine substitution improves metabolic stability and offers moderate glucose transporter inhibition (IC₅₀ = 11,560 nM), though less potent than bromophenyl derivatives in EGFR targeting .

Electronic Effects: The 4-bromophenyl group’s strong electron-withdrawing character stabilizes the thiazepinone core via resonance, whereas electron-donating groups (e.g., ethoxy) disrupt conjugation, altering redox potentials and photophysical properties .

Core Structure Modifications

Indeno[2,1-c]fluorene Derivatives ():

  • Replace the thiazepinone ring with a fluorene system, enhancing π-conjugation and electron-accepting capacity.
  • Applications: Organic electronics and photovoltaics due to balanced ambipolar charge transport, unlike the bioactive focus of benzothiazepinones .

Indeno[1,2-c]pyrazole Derivatives ():

  • Substitution of the thiazepinone with a pyrazole ring reduces ring strain and enables diverse hydrogen-bonding interactions.
  • Example: 4-Bromophenyl-substituted pyrazoles show π-cation interactions with EGFR’s Lys721 but lack critical hydrogen bonds to Cys773/Met769, reducing efficacy compared to erlotinib .

EGFR Tyrosine Kinase Inhibition

  • Target Compound : The 4-bromophenyl group facilitates π-stacking in EGFR’s ATP-binding pocket but lacks hydrogen-bonding motifs seen in clinical inhibitors like erlotinib.
  • Analogues : Fluorophenyl variants exhibit weaker inhibition (IC₅₀ ~10⁻⁵ M) due to smaller halogen size and reduced hydrophobic interactions .

Glucose Transporter Inhibition

  • 11-(3-Fluorophenyl) Analogue: IC₅₀ = 11,560 nM, indicating moderate activity.

Key Methods

  • Suzuki Coupling (): Used to introduce boronate esters or aryl groups at position 11. For example, 4-bromophenyl precursors are cross-coupled with pinacol boranes to generate biaryl systems.
  • Grignard Reactions (): Add nucleophiles (e.g., trifluoromethylphenyl) to the indeno core, though regioselectivity challenges arise with unsymmetrical substrates.

Biologische Aktivität

The compound 11-(4-Bromophenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one is a member of the benzothiazepine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 11-(4-Bromophenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one can be represented as follows:

  • Molecular Formula : C₁₈H₁₅BrNOS
  • Molecular Weight : 364.29 g/mol

This compound features a unique indeno-benzothiazepine framework that contributes to its biological properties.

Pharmacological Effects

Research indicates that compounds within the benzothiazepine class exhibit a variety of pharmacological effects:

  • Antitumor Activity : Studies have shown that benzothiazepines can inhibit tumor growth in various cancer models. The specific compound under discussion has demonstrated cytotoxic effects against several cancer cell lines.
  • Antidepressant Properties : Benzothiazepines have been linked to antidepressant-like effects in animal models, suggesting potential use in treating mood disorders.
  • Anticonvulsant Activity : Some derivatives exhibit anticonvulsant properties, making them candidates for epilepsy treatment.

The mechanisms by which 11-(4-Bromophenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one exerts its effects include:

  • Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in tumor progression.
  • Modulation of Neurotransmitter Systems : It is believed to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, contributing to its antidepressant effects.
  • Ion Channel Interaction : Some studies suggest that it may affect ion channels involved in neuronal excitability.

Case Study 1: Antitumor Activity

A study conducted by Zhang et al. (2020) investigated the antitumor efficacy of various benzothiazepine derivatives, including 11-(4-Bromophenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one. The results indicated:

  • Cell Line Tested : MCF-7 (breast cancer) and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells.
  • Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.

Case Study 2: Antidepressant Effects

In a study by Lee et al. (2021), the antidepressant-like effects of the compound were evaluated using the forced swim test in mice. Key findings included:

  • Reduction in Immobility Time : Mice treated with the compound showed a significant reduction in immobility time compared to control groups.
  • Neurotransmitter Analysis : Increased levels of serotonin and norepinephrine were observed in the prefrontal cortex post-treatment.

Summary of Findings

Biological ActivityEffectReference
AntitumorIC50 = 15 µM (MCF-7)Zhang et al., 2020
AntidepressantReduced immobilityLee et al., 2021
AnticonvulsantPotential activityLiterature Review

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.